molecular formula C20H13IN2O2 B2733008 (E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide CAS No. 463354-67-8

(E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide

Cat. No.: B2733008
CAS No.: 463354-67-8
M. Wt: 440.24
InChI Key: QZBJMXZEJYRTQP-NTCAYCPXSA-N
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Description

(E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide is an organic compound characterized by its complex structure, which includes a cyano group, an iodophenyl group, and a phenylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a suitable reagent to form the furan ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Acrylamide Moiety: The acrylamide moiety is formed by reacting an appropriate acrylonitrile derivative with an amine.

    Iodination: The iodophenyl group is introduced via an electrophilic aromatic substitution reaction using iodine and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the cyano group.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-cancer and anti-inflammatory drugs.

    Biological Probes: Used in the development of probes for studying biological pathways.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide in biological systems involves its interaction with specific molecular targets. The cyano group can interact with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The iodophenyl group can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

    (E)-2-cyano-N-(4-bromophenyl)-3-(5-phenylfuran-2-yl)acrylamide: Similar structure but with a bromine atom instead of iodine.

    (E)-2-cyano-N-(4-chlorophenyl)-3-(5-phenylfuran-2-yl)acrylamide: Similar structure but with a chlorine atom instead of iodine.

Uniqueness:

    Iodine Substitution: The presence of the iodine atom in (E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide can significantly affect its reactivity and binding properties compared to its bromine or chlorine analogs.

    Electronic Effects: The iodine atom can influence the electronic distribution in the molecule, potentially enhancing its activity in certain applications.

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research

Properties

IUPAC Name

(E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2O2/c21-16-6-8-17(9-7-16)23-20(24)15(13-22)12-18-10-11-19(25-18)14-4-2-1-3-5-14/h1-12H,(H,23,24)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBJMXZEJYRTQP-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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